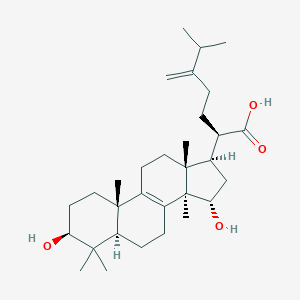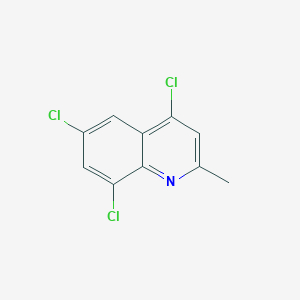
4,6,8-三氯-2-甲基喹啉
描述
“4,6,8-Trichloro-2-methylquinoline” is a chemical compound with the molecular formula C10H6Cl3N . It has a molecular weight of 246.52 .
Synthesis Analysis
The synthesis of “4,6,8-Trichloro-2-methylquinoline” involves several steps. For instance, one method involves the reaction of 2.46 g of 2-methyl-4,6,8-trichloro-quinoline with 1.82 g of the sodium salt of 1,2,4-triazole in dimethyl formamide at 100° C for 25 hours . Another method involves dissolving 24.8 g of 2-methyl-4,6,8-trichloro-quinoline in 100 ml of monochlorobenzene, heating the mixture to 80° C, adding 1 ml of phosphorus tribromide, and stirring at 100° C for 2 hours .
Molecular Structure Analysis
The molecular structure of “4,6,8-Trichloro-2-methylquinoline” consists of a quinoline ring with three chlorine atoms and one methyl group attached .
Chemical Reactions Analysis
The chemical reactions involving “4,6,8-Trichloro-2-methylquinoline” are complex and can involve various reagents and conditions .
Physical And Chemical Properties Analysis
“4,6,8-Trichloro-2-methylquinoline” is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .
科学研究应用
Medicinal Chemistry
Application Summary
4,6,8-Trichloro-2-methylquinoline is utilized in medicinal chemistry for the synthesis of various biologically active compounds. Its structure serves as a scaffold for drug discovery .
Methods of Application
The compound is often used in classical synthesis protocols such as Gould–Jacob, Friedländer, and Ptzinger reactions. These methods involve the formation of the quinoline scaffold through various catalyzed or mediated reactions .
Results and Outcomes
The use of 4,6,8-Trichloro-2-methylquinoline has led to the development of compounds with potential biological and pharmaceutical activities. The results include the synthesis of derivatives that show promise in pharmacological profiles .
Synthetic Organic Chemistry
Application Summary
In synthetic organic chemistry, this compound is pivotal for constructing complex molecular structures due to its reactivity and stability .
Methods of Application
Synthetic routes include transition metal-catalyzed reactions and green chemistry approaches, minimizing environmental impact while maximizing yield .
Results and Outcomes
The synthesis processes have been optimized to produce high yields of desired products, with the compound serving as a key intermediate in various synthetic pathways .
Drug Discovery
Application Summary
4,6,8-Trichloro-2-methylquinoline plays a major role in the discovery of new drugs, particularly in the development of antibacterial agents .
Methods of Application
It is used to create quinoline-based heterocyclic derivatives, which are then tested for their antibacterial properties .
Results and Outcomes
Newly synthesized derivatives have shown moderate-to-good antibacterial activity, with some compounds being more active than standard treatments like ampicillin .
Industrial Chemistry
Application Summary
The compound’s applications in industrial chemistry involve its use as an intermediate in the synthesis of materials and chemicals.
Methods of Application
Industrial processes utilize 4,6,8-Trichloro-2-methylquinoline in various synthesis paths, often involving catalysis or other forms of chemical mediation .
Results and Outcomes
The compound’s use in industrial settings has contributed to the efficient production of materials with specific desired properties.
Pharmacology
Application Summary
In pharmacology, the compound is investigated for its therapeutic potential and its role in the development of new medication .
Methods of Application
Pharmacological studies involve the modification of the quinoline scaffold to enhance biological activity and drug efficacy .
Results and Outcomes
Research has yielded quinoline derivatives that exhibit a broad spectrum of biological responses, including anticancer and antimicrobial activities .
Environmental Science
Application Summary
4,6,8-Trichloro-2-methylquinoline is also relevant in environmental science, particularly in the study of its impact and degradation in ecosystems .
Methods of Application
Environmental assessments include the analysis of the compound’s stability, solubility, and potential bioaccumulation .
Results and Outcomes
Studies focus on understanding the environmental fate of the compound and developing methods to mitigate any potential negative effects .
This analysis provides a detailed overview of the diverse applications of 4,6,8-Trichloro-2-methylquinoline in scientific research, highlighting its significance in various scientific fields. The compound’s versatility and reactivity make it a valuable asset in both theoretical and applied sciences.
Agricultural Chemistry
Application Summary
This compound is explored in agricultural chemistry for the development of novel pesticides and herbicides, aiming to improve crop protection .
Methods of Application
The synthesis of agrochemicals often involves incorporating 4,6,8-Trichloro-2-methylquinoline into larger molecular frameworks to enhance their activity and selectivity .
Results and Outcomes
The outcomes include the creation of compounds that are effective against a broad range of agricultural pests and weeds, contributing to increased crop yields and food security .
Material Science
Application Summary
In material science, 4,6,8-Trichloro-2-methylquinoline is used in the synthesis of advanced materials, including polymers and coatings .
Methods of Application
The compound’s incorporation into polymers can improve material properties such as thermal stability, mechanical strength, and chemical resistance .
Results and Outcomes
Research has led to the development of materials with enhanced performance characteristics, suitable for various industrial applications .
Analytical Chemistry
Application Summary
The compound serves as a standard or reagent in analytical chemistry for the quantification and identification of various substances .
Methods of Application
It is used in spectroscopic methods like NMR, HPLC, and LC-MS to determine the presence and concentration of analytes in complex mixtures .
Results and Outcomes
The use of 4,6,8-Trichloro-2-methylquinoline has improved the accuracy and sensitivity of analytical techniques, leading to more reliable data .
Nanotechnology
Application Summary
Nanotechnology research utilizes this compound in the design and synthesis of nanoscale materials and devices .
Methods of Application
The methods include the controlled assembly of nanomaterials where 4,6,8-Trichloro-2-methylquinoline acts as a building block or stabilizing agent .
Results and Outcomes
The development of nanomaterials with this compound has potential applications in electronics, medicine, and environmental remediation .
Catalysis
Application Summary
4,6,8-Trichloro-2-methylquinoline is investigated for its role as a ligand in catalytic systems, enhancing reaction efficiency .
Methods of Application
The compound is used to form complexes with metals, which then catalyze various chemical reactions, including cross-coupling and oxidation .
Results and Outcomes
The catalytic systems have shown increased turnover numbers and selectivity, leading to more sustainable and cost-effective processes .
Environmental Remediation
Application Summary
The compound is studied for its potential use in the detoxification and removal of pollutants from the environment .
Methods of Application
Environmental remediation techniques involve the use of 4,6,8-Trichloro-2-methylquinoline in adsorption and degradation processes .
Results and Outcomes
The research has contributed to the development of methods that effectively reduce the levels of harmful contaminants in natural ecosystems .
These additional applications further illustrate the versatility of 4,6,8-Trichloro-2-methylquinoline in scientific research and its significant impact across various fields.
Quantum Chemistry
Application Summary
In quantum chemistry, this compound is used to model reactions and predict properties of new quinoline derivatives through computational methods .
Methods of Application
Advanced computational techniques like density functional theory (DFT) are employed to understand the electronic structure and reactivity of the compound .
Results and Outcomes
Theoretical studies have provided insights into the compound’s potential energy surfaces and reaction mechanisms, aiding in the design of new molecules .
Biochemistry
Application Summary
Biochemists study the interaction of 4,6,8-Trichloro-2-methylquinoline with biological macromolecules to understand its role in cellular processes .
Methods of Application
Techniques such as X-ray crystallography and NMR spectroscopy are used to elucidate the binding modes and affinity of the compound to proteins and enzymes .
Results and Outcomes
Findings include detailed structural information on the compound’s binding sites, which is crucial for drug design and understanding its biochemical pathways .
Photophysics
Application Summary
The photophysical properties of 4,6,8-Trichloro-2-methylquinoline are investigated for potential applications in optoelectronic devices .
Methods of Application
Experiments involve studying the compound’s absorption and emission spectra, quantum yields, and excited-state lifetimes .
Results and Outcomes
Research has revealed that the compound exhibits promising luminescent properties, making it a candidate for use in light-emitting diodes (LEDs) and sensors .
Polymer Science
Application Summary
This compound is researched for its utility in modifying polymers to create materials with enhanced properties for industrial use .
Methods of Application
4,6,8-Trichloro-2-methylquinoline is incorporated into polymer chains through various polymerization techniques, affecting the material’s characteristics .
Results and Outcomes
The modified polymers display improved features such as increased thermal stability, mechanical strength, and resistance to degradation .
Chemical Engineering
Application Summary
Chemical engineers explore the use of 4,6,8-Trichloro-2-methylquinoline in process optimization and the development of new chemical processes .
Methods of Application
The compound is used in simulations and pilot-scale experiments to improve reaction conditions and scalability of chemical production .
Results and Outcomes
Studies have led to more efficient and environmentally friendly chemical processes, with the compound playing a key role in reaction pathways .
Toxicology
Application Summary
Toxicological studies assess the safety profile of 4,6,8-Trichloro-2-methylquinoline and its derivatives for human health and the environment .
Methods of Application
Assessments include in vitro and in vivo tests to determine the compound’s toxicity, metabolism, and potential for bioaccumulation .
Results and Outcomes
The compound has been characterized in terms of its toxicological impact, providing essential data for regulatory purposes and risk assessment .
安全和危害
属性
IUPAC Name |
4,6,8-trichloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCCGRNOVHTMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300466 | |
| Record name | 4,6,8-trichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,8-Trichloro-2-methylquinoline | |
CAS RN |
1204-14-4 | |
| Record name | 1204-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6,8-trichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1204-14-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



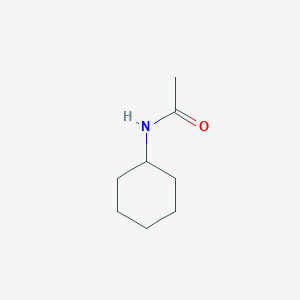
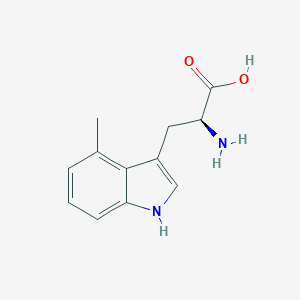
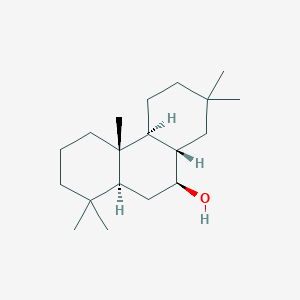
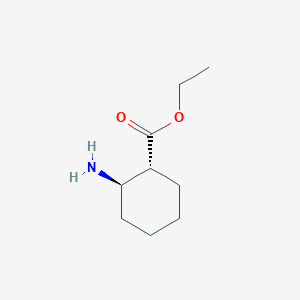
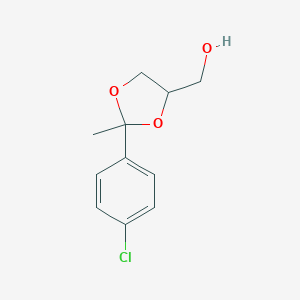
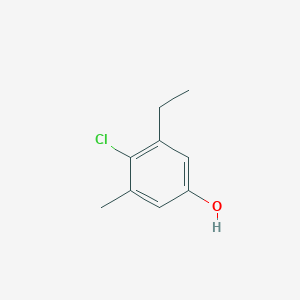
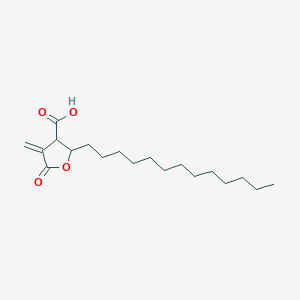
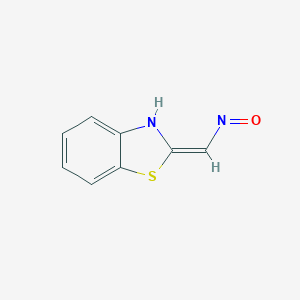
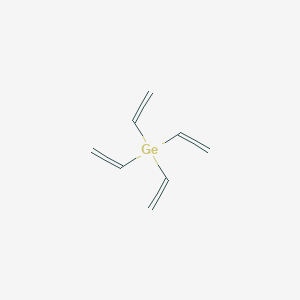
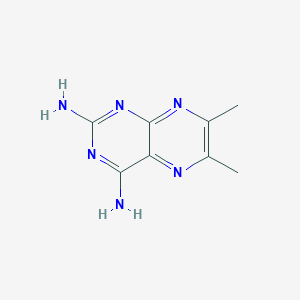
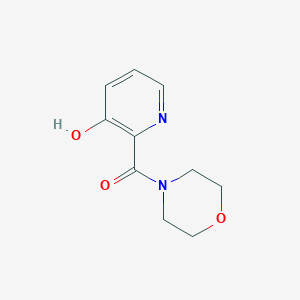
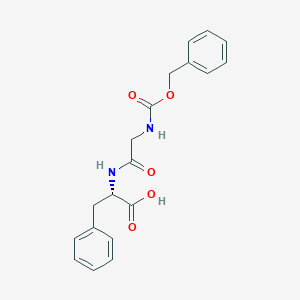
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
